Chromium(III) oxide, also known as chromia or chrome green, is an inorganic compound with the chemical formula . It is one of the principal oxides of chromium and exhibits a hexagonal close-packed structure. This compound is characterized by its hard and brittle nature, with a Mohs hardness of 8 to 8.5. Chromium(III) oxide is antiferromagnetic up to approximately 307 K and has a melting point of about 2435 °C and a boiling point of 4000 °C .
In nature, it occurs as the rare mineral eskolaite, which is found in chromium-rich deposits such as tremolite skarns and chlorite veins . The compound is insoluble in water, alcohol, and acetone, but reacts with strong acids to produce chromium(III) salts .
These reactions highlight the amphoteric nature of chromium(III) oxide, allowing it to react with both acids and bases .
Chromium(III) oxide has been studied for its potential biological activity. While chromium is an essential trace element in small amounts for glucose metabolism and insulin action, excessive exposure to chromium compounds can lead to adverse health effects. Chromium(III) itself is considered less toxic than its hexavalent counterpart (chromium(VI)), but it can still cause irritation upon contact with skin or eyes and may have respiratory effects when inhaled .
Safety measures are recommended when handling this compound to mitigate potential health risks.
Chromium(III) oxide can be synthesized through several methods:
These methods yield chromium(III) oxide in varying purities and forms suitable for different applications .
Chromium(III) oxide has a wide range of applications:
Chromium(III) oxide shares similarities with several other chromium oxides:
Compound | Formula | Oxidation State | Key Characteristics |
---|---|---|---|
Chromium(II) oxide | CrO | +2 | Basic oxide; less stable than Cr₂O₃ |
Chromium(IV) oxide | CrO₂ | +4 | Used in ceramics; more reactive than Cr₂O₃ |
Chromium(VI) oxide | CrO₃ | +6 | Highly toxic; used as an oxidizing agent |
Chromic acid | H₂CrO₄ | +6 | Strong oxidizer; soluble in water |
Chromium(III) oxide stands out due to its amphoteric nature and stability under various conditions, making it less reactive compared to its higher oxidation state counterparts .
The history of chromium oxide research begins with the discovery of the element chromium itself. In 1797, Louis-Nicolas Vauquelin isolated chromium from lead chromate, naming the element "chromium" due to the numerous colored compounds it could produce. However, chromium(III) oxide's scientific exploration began in earnest in the early 19th century. The first documented preparation of the transparent hydrated form of Cr₂O₃ was accomplished in 1838 by Parisians Pannetier and Binet through a proprietary process, with the product initially marketed as a pigment.
While several historical accounts suggest chromium oxide wasn't used as a pigment until 1862, evidence indicates earlier applications. The pigment has been identified on paintings by J.M.W. Turner dating back to 1812, and an 1815 journal entry by George Field included a homemade example of the pigment. By 1831, Vergnaud had documented two different preparation methods for the compound, though noting its limited use due to high production costs. The natural mineral form of chromium(III) oxide, eskolaite, was discovered much later and named after Finnish geologist Pentti Eskola.
Research into chromium oxide's fundamental properties, crystal structure, and potential applications has accelerated significantly since the mid-20th century, with particular emphasis on its refractory properties and role in corrosion protection.
Chromium(III) oxide has emerged as a critical material across multiple engineering disciplines due to its exceptional properties. In materials science, Cr₂O₃ is valued for its considerable hardness (8-8.5 on the Mohs scale), comparable to corundum, making it suitable for applications requiring wear resistance. Its thermal stability at extreme temperatures (melting point of 2435°C and boiling point of 4000°C) positions it as an essential refractory material.
Perhaps most significantly, chromium(III) oxide forms the basis of corrosion protection in stainless steel and other chromium-containing alloys. When chromium concentration exceeds 11% in iron, nickel, or cobalt-based alloys, a continuous protective layer of Cr₂O₃ forms on the surface, substantially reducing ion transport and protecting the underlying metal from corrosion. This passive film formation mechanism represents one of the most important applications of chromium oxide in materials engineering.
In ceramics technology, chromium(III) oxide serves as both a structural component and a colorant. The compound's green coloration has made it invaluable as a pigment in ceramics, glasses, and paints where stability under extreme conditions is required. Table 1 summarizes key physical and chemical properties that contribute to chromium oxide's significance in materials science.
Table 1: Key Properties of Chromium(III) Oxide
Contemporary research on chromium(III) oxide spans several advanced domains. Significant interest has developed around nanoscale applications, where Cr₂O₃ nanoparticles demonstrate enhanced properties compared to bulk material. Researchers are investigating these nanoparticles for applications in catalysis, sensing, energy storage, and biomedical fields. The development of Pt/Cr₂O₃ catalysts for the reverse water-gas shift reaction represents one promising direction, with recent studies demonstrating outstanding performance at low temperatures.
A major research focus involves understanding and optimizing the defect chemistry and transport phenomena in chromium oxide layers. Point defects play a crucial role in regulating the effectiveness of Cr₂O₃ corrosion protection layers, with researchers employing multimodal approaches to investigate oxidation defects, ion mobility, and growth kinetics. Despite decades of study, there remains considerable variation in reported self-diffusion coefficients and defect formation energies, highlighting the complexity of the chromium oxide system.
Environmental considerations have driven research into green synthesis methods for chromium oxide nanoparticles. Conventional chemical and physical preparation methods often utilize hazardous chemicals and require substantial energy input. Recent studies explore plant-mediated synthesis approaches that leverage natural reducing agents to produce Cr₂O₃ nanoparticles with controlled morphologies while minimizing environmental impact.
Emerging electrochemical applications represent another active research area. Chromium oxide nanoparticles show promise as modifiers for carbon paste electrodes due to their excellent electrochemical properties and conductivity. Additionally, investigations into chromium oxide's role in enhancing the performance of lithium-ion batteries, supercapacitors, and other energy storage devices continue to expand.
Key challenges in current Cr₂O₃ research include:
Chromium(III) 2,4-pentanedionate [Cr(acac)₃] has become the precursor of choice for Cr₂O₃ ALD due to its optimal balance between thermal stability and reactivity. Studies using in situ quartz crystal microbalance (QCM) reveal that Cr(acac)₃ achieves self-limiting growth at 300°C when paired with ozone (O₃) oxidizer [1]. The ligand decomposition pathway follows a stepwise mechanism where acac groups desorb sequentially, leaving a chromium-rich surface that reacts with O₃ to form stoichiometric Cr₂O₃ [4]. Comparative trials with alternative precursors like Cr(thd)₃ showed higher carbon contamination (5.2 at.% vs 1.8 at.% for Cr(acac)₃) [4], making the latter preferable for electronic applications requiring high purity.
The ALD window for Cr₂O₃ spans 250-325°C, with growth rate peaking at 0.28 Å/cycle at 300°C [1]. Below this range, incomplete ligand removal leads to carbon incorporation (up to 3.1 at.% at 250°C), while temperatures exceeding 325°C trigger parasitic CVD-like growth through precursor decomposition. A counterintuitive etching phenomenon occurs during prolonged O₃ exposure (>5s per cycle), where surface Cr⁶⁺ species form volatile oxyhydroxides, reducing net deposition rate by 18% [1]. This etching-dominant regime enables atomic-level control over film morphology, particularly when depositing on high-surface-area substrates.
Cr₂O₃ nucleation varies dramatically across substrate materials. On Al₂O₃ surfaces, QCM data shows immediate linear growth (0.27 Å/cycle) due to strong Cr(acac)₃ adsorption on Al-OH* termination sites [1]. In contrast, SiO₂ substrates require 12-15 nucleation cycles before steady-state growth commences, attributed to weaker ligand-substrate interactions. Epitaxial growth on α-Al₂O₃(0001) yields films with 0.32° rocking curve FWHM, demonstrating exceptional crystallographic alignment [4]. The table below summarizes key ALD parameters across different substrates:
Substrate | Growth Rate (Å/cycle) | Nucleation Delay (cycles) | RMS Roughness (nm) |
---|---|---|---|
Al₂O₃ | 0.28 | 0 | 0.9 |
SiO₂ | 0.25 | 14 | 1.3 |
Si(100) | 0.22 | 8 | 1.1 |
α-Al₂O₃(0001) | 0.26 | 2 | 0.4 |
Alkoxide-based sol-gel routes produce Cr₂O₃ nanoparticles with sizes tunable from 5-50 nm through pH control. Using chromium(III) nitrate nonahydrate in ethanol/water solutions, gelation occurs at pH 4.2-5.8, with lower pH favoring smaller crystallites (5 nm at pH 4.5 vs 22 nm at pH 5.5) [2]. Chelating agents like citric acid reduce particle agglomeration, yielding monodisperse powders with 92% theoretical density after calcination at 600°C.
Hydrothermal treatment at 200°C for 12 hr produces single-crystalline Cr₂O₃ nanorods with aspect ratios up to 15:1 when using CTAB as a structure-directing agent [2]. The reaction:
$$ \text{Cr(NO}3\text{)}3 + \text{NH}3\cdot\text{H}2\text{O} \xrightarrow{200^\circ\text{C}} \text{Cr}2\text{O}3 + \text{NH}4\text{NO}3 + \text{H}_2\text{O} $$
yields 98.5% pure product with specific surface area of 78 m²/g. pH variations from 8-11 alter morphology from spherical nanoparticles (pH 8) to hexagonal platelets (pH 11) [2].
Ammonia-driven precipitation of chromium hydroxide followed by calcination remains the most scalable solution route. Key parameters:
This method produces 99.2% pure Cr₂O₃ with average crystallite size of 35 nm [2].
Aloe vera leaf extract reduces Cr⁶⁺ to Cr³⁺ at 80°C, forming 20-40 nm particles with 85% yield. Polyphenols in the extract act as both reducing and capping agents, eliminating need for synthetic surfactants [2]. However, scale-up remains challenging due to batch-to-batch variability in plant metabolite content.
Waste-derived precursors like chrome shavings from tannery waste achieve 92% Cr₂O₃ recovery through acid leaching (H₂SO₄, 90°C) followed by precipitation. This circular approach reduces synthesis energy by 40% compared to conventional nitrate routes [2].
Microwave irradiation (2.45 GHz, 800W) accelerates Cr₂O₃ crystallization by 5x versus conventional heating. At pH 6, 15 min treatment produces 10 nm particles with narrow size distribution (PDI=0.12), while pH 9 yields 50 nm aggregates [2].
A 3:1 ethanol/water solvent mixture reduces dielectric loss tangent from 0.45 to 0.28, enabling uniform heating. Optimal parameters:
Yield improves from 78% to 93% with these settings [2].
Platinized titanium anodes outperform graphite in Cr₂O₃ electrodeposition, achieving 88% current efficiency vs 52%. Pre-anodization at 10V forms a TiO₂ interlayer that prevents substrate corrosion during prolonged deposition [2].
Chromium sulfate electrolytes (0.8M Cr³⁺, pH 2.5) produce adherent films with 95% density. Additives like boric acid (0.1M) reduce cracking by buffering pH shifts at the electrode surface [2].
Flash pyrolysis of chromium nitrate at 800°C under argon yields mesoporous Cr₂O₃ with 150 m²/g surface area. Residence time under 1s prevents sintering, creating 3D interconnected pore networks [3].
High-energy ball milling (400 rpm, 20:1 BPR) amorphizes Cr(OH)₃ precursors within 2 hr, enabling low-temperature crystallization at 350°C vs 500°C for unmilled powder [2].
Magnetron sputtering with Cr₂O₃ targets (5.21 g/cm³ density) produces ultra-dense films (99.4% TD) at 0.5Å/s deposition rate. Substrate bias (-150V) enhances adatom mobility, reducing intrinsic stress from 2.1 GPa to 0.8 GPa [3].
Chromium(III) oxide crystallizes in the trigonal crystal system with space group R-3c (number 167) [1] [2] [3] [4] [5] [6] [7] [8]. This structure is identical to the corundum structure adopted by aluminum oxide, representing a fundamental structural archetype for sesquioxides of trivalent cations [1] [3]. The R-3c space group contains 36 symmetry operations and belongs to the ditrigonal-scalenohedral crystal class [6] [8]. The structure exhibits both inversion symmetry and three-fold rotation axes, which are critical for understanding its magnetic and optical properties [5].
The space group R-3c can be described in both hexagonal and rhombohedral settings. The hexagonal setting is conventionally used in crystallographic studies, where the hexagonal c-axis is parallel to the rhombohedral direction [9]. The systematic absences for reflections in this space group follow the general condition -h + k + l = 3n, where n is an integer [9]. This symmetry constraint is essential for understanding the allowed diffraction reflections and has been utilized in neutron diffraction studies to confirm the magnetic structure [9].
The unit cell parameters of chromium(III) oxide show slight variations depending on the measurement conditions and preparation methods. The most commonly reported values are a = b = 4.96 Šand c = 13.60 Š[4] [7]. However, more precise measurements indicate a range of values: a = 4.958-5.070 Šand c = 13.54-13.60 Š[1] [2] [4] [7] [10] [11] [12]. The unit cell volume is typically 288-289 ų [4] [7], containing six formula units (Z = 6) [4] [7].
The rhombohedral structure features chromium ions occupying two-thirds of the octahedral sites in a hexagonal close-packed array of oxide ions [1] [3]. Each chromium(III) ion is surrounded by six oxygen ions in an octahedral coordination environment, with two distinct Cr-O bond lengths: three shorter bonds at 1.97-2.01 Å and three longer bonds at 2.02-2.06 Å [1] [2]. This distortion from perfect octahedral symmetry is characteristic of the corundum structure and contributes to its unique properties.
Parameter | Value | Reference |
---|---|---|
Crystal System | Trigonal | [1] [3] [4] [7] [8] |
Space Group | R-3c | [1] [2] [3] [4] [5] [6] [7] [8] |
Unit Cell a (Å) | 4.96-5.07 | [1] [2] [4] [7] [10] [11] [12] |
Unit Cell c (Å) | 13.54-13.60 | [1] [4] [7] [10] [11] [12] |
Unit Cell Volume (ų) | 288-289 | [4] [7] |
Z | 6 | [4] [7] |
Density (g/cm³) | 5.18-5.23 | [4] [7] [8] |
Chromium(III) oxide exhibits remarkable thermal stability, with no reported temperature-induced polymorphic transitions under ambient pressure conditions up to its melting point of 2435°C [4]. The corundum structure remains stable across this entire temperature range, which is exceptional among transition metal oxides [5]. However, the material does undergo a magnetic transition at the Néel temperature of 307.6 K, where it transitions from an antiferromagnetic to a paramagnetic state [5].
The thermal stability of the corundum structure is attributed to the strong ionic-covalent bonding between chromium(III) and oxygen ions, combined with the efficient packing of the structure [1] [3]. The corner-sharing, edge-sharing, and face-sharing CrO₆ octahedra create a robust three-dimensional network that resists structural deformation even at elevated temperatures [1] [2].
Theoretical studies have predicted that temperature-induced phase transitions may occur at extremely high temperatures, potentially involving transitions to structures with different coordination environments [13]. These transitions would likely occur well above the melting point and have primarily theoretical significance for understanding the fundamental behavior of the material under extreme conditions.
High-pressure studies reveal that chromium(III) oxide undergoes several structural phase transitions when subjected to extreme pressures. The first significant transition occurs at approximately 15-30 GPa, where the corundum structure transforms to a monoclinic phase with space group I2/a [14] [15]. This transition is characterized by splittings of Eg phonons, selective broadening of diffraction lines, and systematic deviations from the expected corundum structure behavior [14].
At pressures between 30-61 GPa, a second major transition occurs to an orthorhombic phase, which may adopt either the perovskite or Rh₂O₃-II structure [14]. This transition is reconstructive in nature, involving significant atomic rearrangements and accompanied by observable color changes from green to red [14]. The splitting of the (110)H diffraction line at 58 GPa provides clear evidence of this structural transformation [14].
Pressure (GPa) | Phase/Structure | Structural Changes | Reference |
---|---|---|---|
Ambient | Corundum (α-Cr₂O₃) | Stable rhombohedral structure | [1] [3] [14] |
15-30 | Monoclinic (I2/a) | Splittings of Eg phonons, selective broadening | [14] |
30-61 | Orthorhombic | Reconstructive transition, color change | [14] |
58 | Splitting of (110)H reflection | Clear evidence of phase transition | [14] |
Amorphous chromium(III) oxide can be synthesized through various methods, including forced hydrolysis of chromium(III) nitrate in urea solutions [16] [17], solution plasma discharge procedures [18], and rapid quenching techniques [19]. The amorphous phase exhibits corrugated lamellar layers with bimodal interspacings of 0.259-0.266 nm and 0.355-0.371 nm [19]. These spacings correspond closely to specific lattice planes of the stable corundum structure, specifically the (1̄104) and (112̄0) planes [19].
The amorphous structure retains short-range order characteristics reminiscent of the crystalline corundum phase, with chromium-filled octahedral sites arranged in periodic bond chains [19]. X-ray diffraction patterns of amorphous chromium(III) oxide show broad diffuse scattering with no sharp crystalline peaks, confirming the absence of long-range order [16] [17]. The material exhibits a compressive stress of up to 4 GPa when rapidly quenched, indicating the presence of structural constraints in the amorphous network [19].
Energy-dispersive spectroscopy confirms the absence of impurities in properly prepared amorphous samples, with only chromium and oxygen detected [11] [12]. The amorphous phase shows different optical properties compared to the crystalline form, with modified absorption spectra and altered dielectric behavior [11] [12].
The crystallization of amorphous chromium(III) oxide follows well-defined kinetic pathways that depend strongly on the surrounding atmosphere and temperature conditions. In air, crystallization occurs through a sharp exothermic peak at 410-420°C, while in argon atmosphere, this peak shifts to 600°C [16] [17]. This significant temperature difference is attributed to the catalytic effect of higher oxidation states of chromium species present at particle surfaces during air exposure [16] [17].
The crystallization process follows layer polymorphous crystallization mechanisms, with crystal growth rates of approximately 1.434 μm/s and characteristic times of 0.704 s [20]. The relative length parameter (δ₀) for this process is approximately 2036, indicating the formation of large, well-ordered crystalline domains [20]. Video registration of the crystallization process shows that the crystallization front may split into slices that move at different speeds, creating complex growth patterns [21].
Parameter | Value | Reference |
---|---|---|
Crystallization Temperature (°C) | 410-420 | [16] [17] |
Exothermic Peak in Argon (°C) | 600 | [16] [17] |
Crystal Growth Rate (μm/s) | 1.434 | [20] |
Characteristic Time (s) | 0.704 | [20] |
Relative Length Parameter | 2036 | [20] |
The accelerated crystallization in air compared to inert atmospheres is explained by the formation of transient higher oxidation states of chromium that act as crystallization catalysts [16] [17]. These higher oxidation states are thermodynamically unstable and convert back to the chromium(III) state during the crystallization process, but their presence significantly lowers the activation energy for crystal nucleation and growth [16] [17].
A novel tetragonal phase of chromium(III) oxide has been discovered through interdiffusion-driven synthesis at the interface between chromium thin films and barium titanate substrates [22] [23] [24]. This phase forms when chromium films of 1-2 nm thickness deposited on BaTiO₃ (100) substrates are annealed at temperatures ranging from 473 to 773 K [22] [23] [24]. The formation mechanism involves thermally activated migration of oxygen from the substrate into the chromium film, leading to progressive oxidation and the development of a unique defective rocksalt structure [22] [23] [24].
The tetragonal phase exhibits a stoichiometry of Cr₂O₃ but with a fundamentally different crystal structure compared to the conventional corundum phase [22] [23] [24]. The structure can be described as a defective rocksalt where one out of every three chromium atoms is missing, creating a highly ordered vacancy arrangement [22] [23] [24]. This structural arrangement is stabilized by epitaxial relationships with the underlying BaTiO₃ substrate, demonstrating the critical role of interface constraints in determining phase stability [22] [23] [24].
The oxidation process is progressive, with chromium remaining in a disordered metallic state for annealing temperatures up to 573 K, followed by systematic oxidation to the +3 oxidation state at higher temperatures [22] [23] [24]. X-ray photoelectron spectroscopy confirms that all chromium in the tetragonal phase is present as Cr³⁺, identical to the corundum form [22] [23] [24].
The tetragonal chromium(III) oxide phase differs significantly from the corundum structure in terms of atomic arrangement and symmetry while maintaining similar local coordination environments [22] [23] [24]. In the tetragonal phase, chromium atoms are surrounded by six oxygen atoms forming CrO₆ octahedra, similar to the corundum structure, but the connectivity between these octahedra is different [22] [23] [24]. The tetragonal phase features corner-sharing octahedra exclusively, while the corundum structure contains a mixture of corner-sharing, edge-sharing, and face-sharing octahedra [22] [23] [24].
The number of first chromium neighbors differs between the two phases: seven in the tetragonal phase versus five in the corundum structure [22] [23] [24]. This difference in connectivity affects the electronic bandwidth and magnetic properties, with the reduced connectivity in the tetragonal phase favoring antiferromagnetic insulating behavior [22] [23] [24]. Despite these structural differences, density functional theory calculations demonstrate that the electronic properties of the two phases are remarkably similar [22] [23] [24].
Parameter | Tetragonal Phase | Corundum Phase | Reference |
---|---|---|---|
Crystal Structure | Defective rocksalt | Hexagonal close-packed | [22] [23] [24] |
Octahedral Connectivity | Corner-sharing only | Corner-, edge-, face-sharing | [22] [23] [24] |
First Cr Neighbors | 7 | 5 | [22] [23] [24] |
Formation Method | Interface-driven | Bulk synthesis | [22] [23] [24] |
Electronic Properties | Similar band gap | Reference standard | [22] [23] [24] |
The tetragonal phase exhibits lattice matching with the BaTiO₃ substrate, which is critical for its stability [22] [23] [24]. The lattice mismatch is minimized through the defective rocksalt structure, which accommodates the substrate's crystal parameters while maintaining the Cr₂O₃ stoichiometry [22] [23] [24]. This demonstrates the importance of substrate-film interactions in determining the final phase composition in thin film systems [22] [23] [24].
The Cr₂O₃-TiO₂ system exhibits complex phase relationships characterized by the formation of discrete compounds and limited solid solutions [25] [26] [27]. The phase diagram has been extensively studied in the temperature range of 1400-1765°C in air atmosphere [25]. The system features several intermediate compounds, including Cr₂TiO₅, Cr₂Ti₂O₇, and CrTi₃O₇, along with homologous series of oxides with the general formula Cr₂Ti{n-2}O{2n-1} where n = 6, 7, 8 [25] [28].
The phase relationships are dominated by the stability of discrete compounds rather than extensive solid solutions [25]. Both rutile (TiO₂) and chromia (Cr₂O₃) exhibit limited mutual solubility, with most intermediate phases having narrow composition ranges [25] [26]. The system also features high-temperature phases designated as η and η′ phases, which exist above 1425°C and are structurally related but show different X-ray diffraction characteristics [25].
A notable feature of the phase diagram is the presence of the E phase, corresponding to Cr₂Ti₂O₇, which exists over a wide homogeneity range approximately corresponding to 3 < n < 5 in the homologous series [25]. The compound Cr₂TiO₅ (n = 3) is stable only above 1660°C as a single phase and decomposes to the E phase and chromia below this temperature [25].
The solubility of Cr₂O₃ in TiO₂ has been extensively investigated under various conditions. At atmospheric pressure, TiO₂ can accommodate 5.7 wt% Cr₂O₃ at 1300°C and 4.4 wt% at 900°C [26] [27]. The solubility mechanism involves substitution of Ti⁴⁺ by Cr³⁺ ions in the rutile structure, requiring the formation of oxygen vacancies to maintain electroneutrality [27]. The similar ionic radii of Ti⁴⁺ (0.61 Å) and Cr³⁺ (0.62 Å) in octahedral coordination facilitate this substitutional solid solution [27].
High-pressure conditions dramatically increase the solubility limits. At 3 GPa and 1300°C, TiO₂ can accommodate up to 15.3 wt% Cr₂O₃, compared to 5.7 wt% at atmospheric pressure [29] [27]. Similarly, at 900°C, the solubility increases from 4.4 wt% at atmospheric pressure to 12.7 wt% at 3 GPa [29] [27]. This enhanced solubility under pressure is attributed to the increased driving force for atomic interdiffusion and the stabilization of defect structures [29] [27].
The interdiffusion coefficient between Cr₂O₃ and TiO₂ varies approximately with chromium concentration at low concentrations but decreases at higher concentrations [26]. The diffusion process exhibits anisotropy, with the ratio of diffusion coefficients parallel and perpendicular to the rutile c-axis decreasing from 4.0 at 990°C to 1.75 at 1520°C [26]. This anisotropy reflects the layered nature of the rutile structure and the preferential diffusion pathways within the crystal lattice [26].
Condition | Cr₂O₃ Solubility in TiO₂ | Reference |
---|---|---|
1300°C, 1 atm | 5.7 wt% | [26] [27] |
900°C, 1 atm | 4.4 wt% | [26] [27] |
1300°C, 3 GPa | 15.3 wt% | [29] [27] |
900°C, 3 GPa | 12.7 wt% | [29] [27] |
Irritant;Health Hazard